

fundamental reaction mechanisms of 2-Methyl-2-thiazoline

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Compound of Interest

Compound Name: 2-Methyl-2-thiazoline

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An In-depth Technical Guide on the Fundamental Reaction Mechanisms of **2-Methyl-2-thiazoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-thiazoline is a heterocyclic compound of significant interest due to its role as a key intermediate in organic synthesis, its contribution to flavor chemistry, and its presence in various biologically active molecules. This document provides a comprehensive overview of the fundamental reaction mechanisms of **2-Methyl-2-thiazoline**, including its synthesis, hydrolysis, oxidation, and its application as a synthetic reagent. Detailed experimental methodologies, quantitative data, and mechanistic pathways are presented to serve as a technical resource for professionals in research and development.

Introduction

2-Methyl-2-thiazoline (C_4H_7NS) is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.^[1] It is recognized as a versatile synthetic intermediate, most notably as a "Meyers reagent" for the synthesis of aldehydes.^{[2][3]} Its derivatives are found in a range of natural products with important biological activities, including antibacterial and antimitotic agents.^{[4][5]} Furthermore, **2-Methyl-2-thiazoline** and related compounds are known contributors to the characteristic aromas of cooked meats and other processed foods, often formed through the Maillard reaction.^[6] Understanding its core reactivity—from ring stability

and hydrolysis to reactions at its exocyclic methyl group—is crucial for its effective application in synthesis and for comprehending its role in biological and food systems.

Synthesis of 2-Methyl-2-thiazoline

The synthesis of 2-thiazolines, including **2-Methyl-2-thiazoline**, typically proceeds from β -amino thiols or β -amino alcohols.[4][6]

Common Synthetic Routes:

- From β -Amino Thiols: The most direct route involves the condensation of a β -amino thiol, such as cysteamine, with a carboxylic acid derivative or a nitrile.[4][5] A single-step synthesis has been reported by treating reagents like MeCS_2Et with cysteamine.[7]
- From β -Amino Alcohols via Oxazolines: An alternative pathway involves the conversion of 2-methyl oxazolines into the corresponding thiazoline. This is achieved through sulfuration, for instance, using phosphorus pentasulfide (P_2S_5).[6][8]
- From Thiazolidines: **2-Methyl-2-thiazoline** can be prepared by the oxidation of its saturated analogue, 2-methylthiazolidine.[9] Ruthenium-catalyzed oxidation using tert-butylhydroperoxide (TBHP) is an effective method for this transformation.[6][10]

Experimental Protocol: Synthesis via Ru-Catalyzed Oxidation

This protocol describes the synthesis of a 2-thiazoline from its corresponding thiazolidine, a method applicable to the synthesis of **2-Methyl-2-thiazoline**.

- Preparation of the Catalyst: A solution of the ruthenium catalyst (e.g., $\text{RuCl}_2(\text{PPh}_3)_3$) is prepared in an appropriate solvent like dichloromethane (DCM).
- Reaction Setup: The 2-methylthiazolidine substrate is dissolved in DCM in a reaction vessel.
- Addition of Reagents: The ruthenium catalyst solution is added to the substrate solution, followed by the slow, dropwise addition of the oxidant, tert-butylhydroperoxide (TBHP).

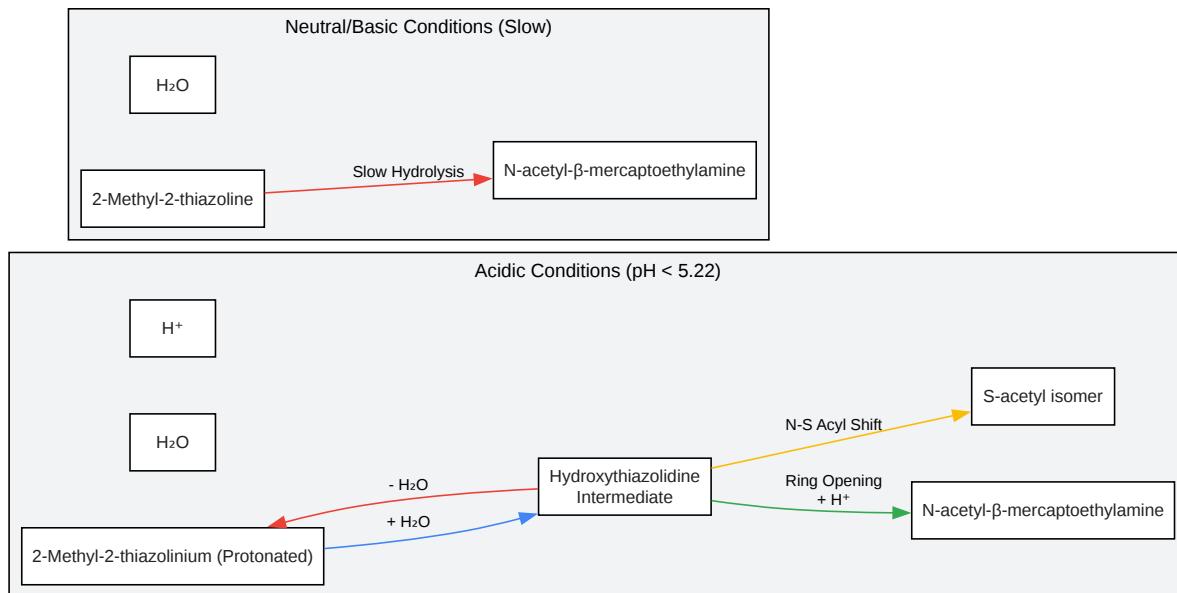
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Workup and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure **2-Methyl-2-thiazoline**.^{[6][10]}

Core Reaction Mechanisms

Hydrolysis: A pH-Dependent Ring Opening

The hydrolysis of **2-Methyl-2-thiazoline** is a well-studied, pH-dependent process that involves the opening of the thiazoline ring.^{[11][12]} The reaction rate is maximal at approximately pH 3, while the compound exhibits significant stability in strongly acidic (concentrated HCl) and neutral (pH 7) solutions.^[12] The pKa of the conjugate acid of **2-Methyl-2-thiazoline** has been determined to be 5.22 ± 0.02 .^[12]

The proposed mechanism proceeds through a hydroxythiazolidine intermediate, which can subsequently ring-open to yield both N-acetyl- β -mercaptopethylamine and its S-acetyl isomer.^{[11][12]} In neutral solutions, the open-chain N-acetyl form is considered thermodynamically more stable than the thiazoline ring, although the rate of hydrolysis is very slow.^[12]



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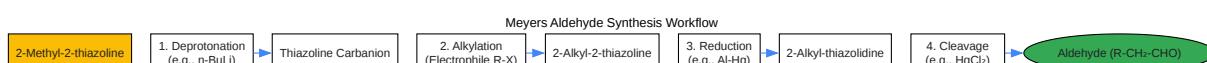
Caption: pH-dependent hydrolysis pathway of **2-Methyl-2-thiazoline**.

Reactions via α -Deprotonation: The Meyers Aldehyde Synthesis

A cornerstone of **2-Methyl-2-thiazoline**'s utility is the acidity of the protons on the 2-methyl group. Deprotonation with a strong base (e.g., n-butyllithium) generates a stabilized carbanion.
[3][6] This nucleophile readily reacts with various electrophiles, such as alkyl halides and carbonyl compounds.
[6] This sequence is the basis of the Meyers synthesis for producing mono-, di-, and trisubstituted acetaldehydes.
[3] The process involves:

- Deprotonation of **2-Methyl-2-thiazoline**.

- Alkylation with an electrophile (e.g., R-X).
- Reduction of the C=N bond of the resulting 2-alkyl-2-thiazoline to a thiazolidine, often using aluminum amalgam.
- Hydrolysis/cleavage of the thiazolidine ring, typically with mercuric chloride ($HgCl_2$), to release the desired aldehyde.[6]



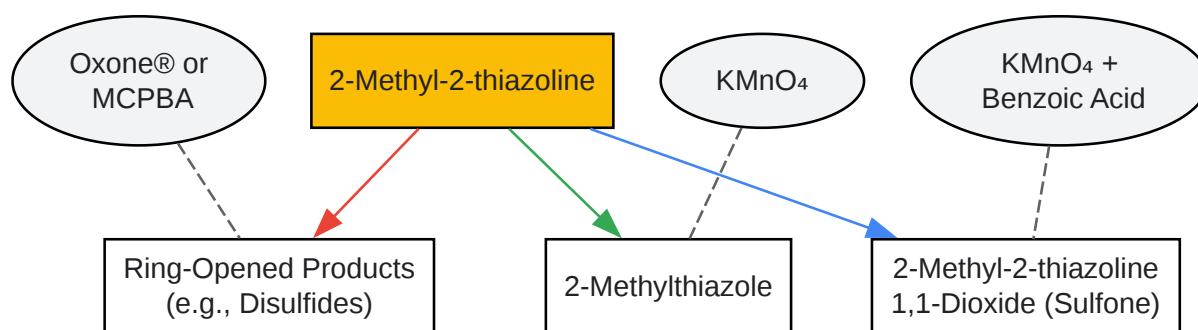
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Caption: Logical workflow for the Meyers aldehyde synthesis.

Oxidation Reactions

The thiazoline ring is susceptible to oxidation, with the outcome depending on the oxidant used.

- Ring Opening: Strong oxidants like Oxone® or m-chloroperoxybenzoic acid (MCPBA) can lead to the opening of the thiazoline ring, forming products such as acetylamino disulfides.[8]
- Aromatization to Thiazole: In the presence of potassium permanganate ($KMnO_4$) under phase-transfer conditions, 2-thiazolines can be oxidized to their aromatic thiazole counterparts.[8]
- Formation of Thiazoline 1,1-Dioxides: A selective oxidation of the sulfur atom can be achieved. Treatment with $KMnO_4$ in the presence of benzoic acid leads to the formation of thiazoline 1,1-dioxides. These sulfones are highly reactive and moisture-sensitive, readily hydrolyzing to sulfinic acids.[8]

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Caption: Oxidation reactions of **2-Methyl-2-thiazoline**.

Ring-Opening via S-Alkylation

Distinct from hydrolysis, the thiazoline ring can be opened via S-alkylation. Reaction of thiazoline-fused pyridones with alkyl halides in the presence of a base like cesium carbonate (Cs_2CO_3) results in the opening of the thiazoline ring to generate N-alkenyl functionalized pyridones.[13]

Quantitative Data

Table 1: Physical and Chemical Properties of 2-Methyl-2-thiazoline

Property	Value	Reference(s)
Molecular Formula	$\text{C}_4\text{H}_7\text{NS}$	[1][2]
Molecular Weight	101.17 g/mol	[1][2]
Boiling Point	144.0 - 145.0 °C (at 760 mmHg)	[1][3]
Melting Point	-101.0 °C	[1][3]
Density	1.067 g/mL (at 25 °C)	[3]
Refractive Index	n_{20}/D 1.520	[3]
pKa (conjugate acid)	5.22 ± 0.02	[12]
Flash Point	37 °C (99 °F)	[14]

Table 2: Spectroscopic Data of 2-Methyl-2-thiazoline

Spectroscopy	Key Features	Reference(s)
¹ H NMR	Data available in CDCl ₃ solvent.	[15]
¹³ C NMR	Data available.	[16]
IR Spectrum	Data available.	[16]
UV Absorption	Used to monitor hydrolysis reactions (e.g., at 260 m μ).	[12]
Raman Spectroscopy	Used to study reactions and structure.	[11][12]

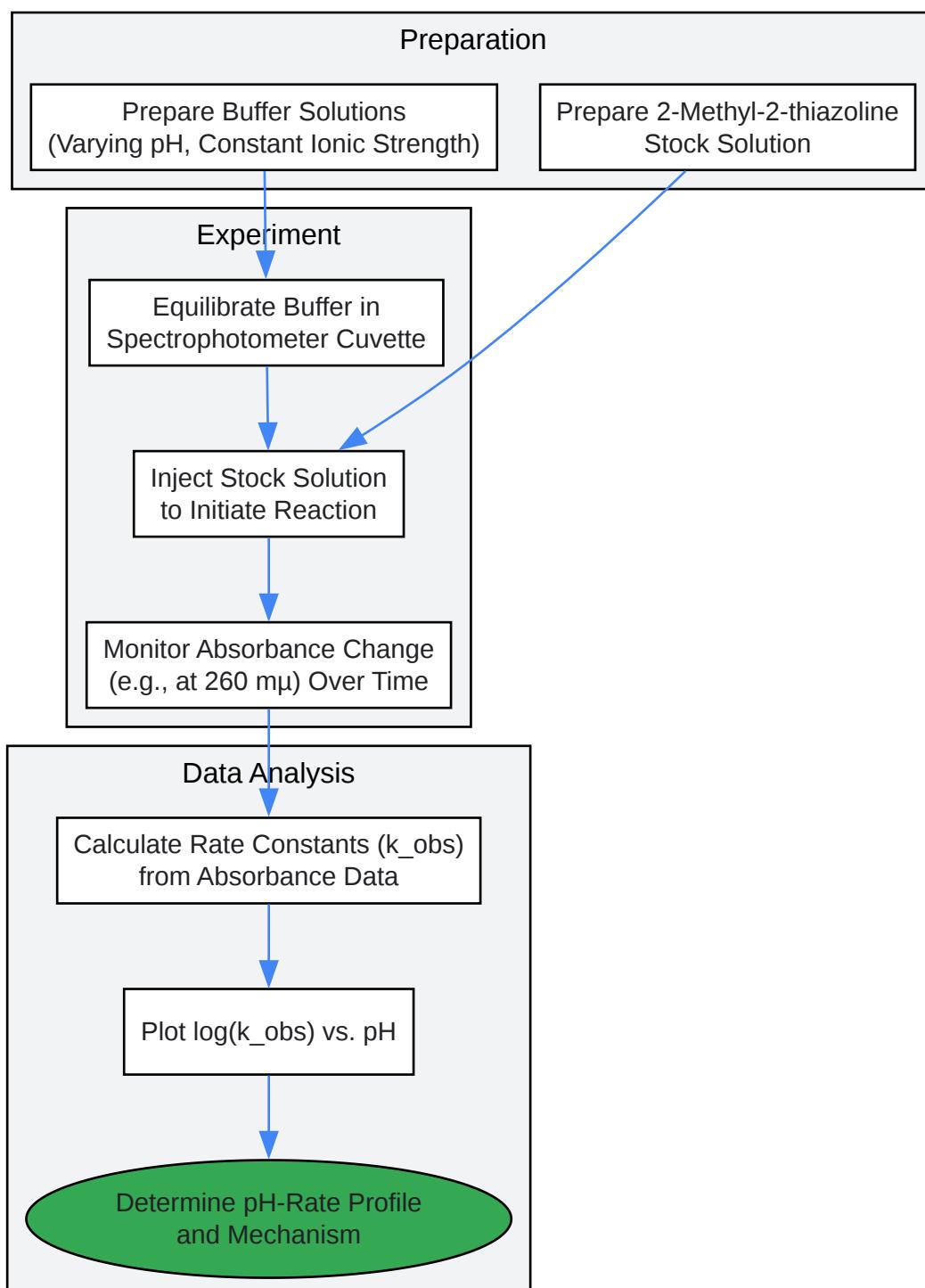
Detailed Experimental Protocols

Kinetic Analysis of Hydrolysis by UV-Vis Spectroscopy

This protocol outlines a method for studying the rate of hydrolysis of **2-Methyl-2-thiazoline** as a function of pH, based on procedures described in the literature.[12]

- Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from concentrated HCl to pH 9 phosphate buffers). Ensure constant ionic strength across all buffers.
- Stock Solution: Prepare a concentrated stock solution of **2-Methyl-2-thiazoline** in a non-reactive solvent.
- Kinetic Run:
 - Equilibrate a cuvette containing the desired buffer solution to a constant temperature in a spectrophotometer.
 - Initiate the reaction by injecting a small aliquot of the **2-Methyl-2-thiazoline** stock solution into the cuvette.

- Immediately begin monitoring the change in ultraviolet (UV) absorbance at a suitable wavelength (e.g., 260 m μ), where the thiazoline and its hydrolysis products have different extinction coefficients.
- Data Analysis: Record the absorbance as a function of time. The rate of disappearance of the thiazoline can be calculated from the absorbance data using the Beer-Lambert law. The pseudo-first-order rate constant (k_{obs}) can be determined by fitting the absorbance vs. time data to an exponential decay function.
- pH-Rate Profile: Plot the logarithm of the observed rate constants ($\log k_{\text{obs}}$) against the pH of the buffer solutions to generate a pH-rate profile for the hydrolysis reaction.

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Caption: Experimental workflow for kinetic analysis of hydrolysis.

Conclusion

2-Methyl-2-thiazoline possesses a rich and varied chemistry, governed by the interplay between its heterocyclic ring structure and the reactive 2-methyl group. Its pH-dependent hydrolysis provides a classic example of ring-chain tautomerism, while the acidity of its methyl protons makes it a powerful tool for C-C bond formation in modern organic synthesis. The susceptibility of the sulfur atom to oxidation further expands its reactivity, allowing for conversion to thiazoles or highly reactive sulfones. The mechanistic insights, quantitative data, and experimental protocols detailed in this guide offer a foundational resource for chemists and researchers aiming to leverage the unique properties of this versatile molecule in drug development, materials science, and synthetic chemistry.

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